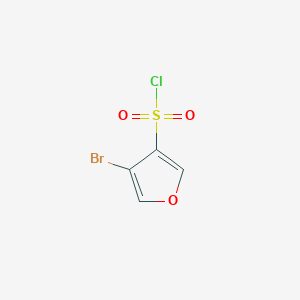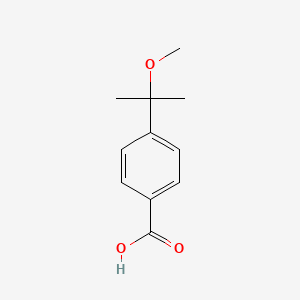
4-(2-Methoxypropan-2-yl)benzoic acid
Übersicht
Beschreibung
“4-(2-Methoxypropan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 50604-11-0 . It has a molecular weight of 194.23 . The IUPAC name for this compound is 4-(1-methoxy-1-methylethyl)benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14O3 . The InChI Code for this compound is 1S/C11H14O3/c1-11(2,14-3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 294.5±23.0 °C and a predicted density of 1.109±0.06 g/cm3 . The compound has a melting point of 119-120°C .Wissenschaftliche Forschungsanwendungen
Luminescent Lanthanide Complexes
- Application : Sensitized emission in luminescent lanthanide complexes.
- Details : A study investigated photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives, revealing their use in efficient energy transfer in luminescent lanthanide complexes (Kim, Baek, & Kim, 2006).
Polyaniline Doping
- Application : Doping of polyaniline for advanced technologies.
- Details : Research on benzoic acid and its derivatives, including 2-methoxybenzoic acid, demonstrated their role in doping polyaniline, affecting properties like conductivity and thermal stability (Amarnath & Palaniappan, 2005).
Crystal Structure Analysis
- Application : Investigation of crystal structures.
- Details : Studies have focused on the crystal structure of benzoic acid derivatives to understand their molecular arrangements and interactions (Lin & Zhang, 2012).
Photoluminescence Enhancement
- Application : Photophysical studies for luminescent properties.
- Details : Research into 4-benzyloxy benzoic acid derivatives and their lanthanide coordination compounds showed the influence of electron-withdrawing and electron-donating groups on luminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Chemical Synthesis
- Application : Use in chemical synthesis processes.
- Details : This acid and its derivatives are involved in various chemical reactions and syntheses, such as the Mitsunobu reaction, indicating their versatility in organic synthesis (Muramoto, Yoshino, Misaki, & Sugimura, 2013).
Reactive Oxygen Species Detection
- Application : Development of fluorescence probes for reactive oxygen species.
- Details : Derivatives of benzoic acid are used in designing probes that can reliably detect and differentiate specific reactive oxygen species, useful in biological and chemical studies (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Wirkmechanismus
Target of Action
The primary targets of 4-(2-Methoxypropan-2-yl)benzoic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Eigenschaften
IUPAC Name |
4-(2-methoxypropan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,14-3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMRYQGFJASPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50604-11-0 | |
| Record name | 4-(2-methoxypropan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide](/img/structure/B2465967.png)
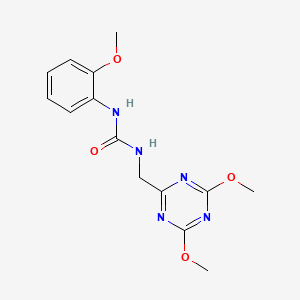
![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2465969.png)
![3-(3,5-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2465971.png)
![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)
![3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2465973.png)
![N-(7-Oxaspiro[3.5]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2465978.png)
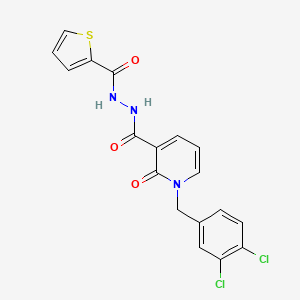
![3-chloro-2-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2465980.png)
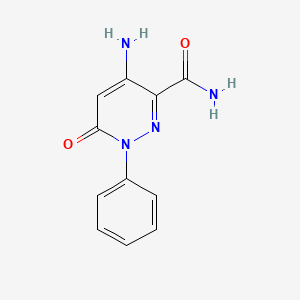
![N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2465982.png)
![(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2465984.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2465985.png)
